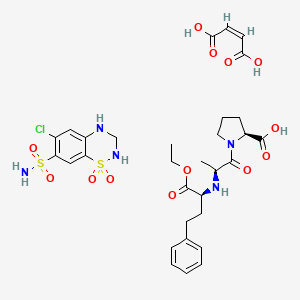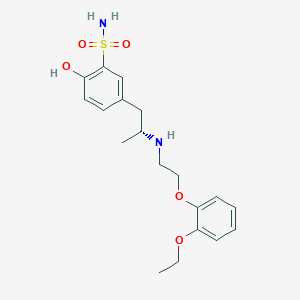
L3Zwn2hon0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of L3ZWN2HON0 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pyrrolopyridine-structure compounds, which are known for their significant inhibitory activity on JAK family proteins . The preparation method typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Análisis De Reacciones Químicas
L3ZWN2HON0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be metabolized to form Tamsulosin M-4 Metabolite, which has a similar chemical structure .
Aplicaciones Científicas De Investigación
L3ZWN2HON0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential inhibitory effects on specific proteins, such as JAK family proteins . In medicine, it is explored for its potential therapeutic applications in treating diseases related to these proteins. Additionally, the compound is used in industrial applications, such as the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of L3ZWN2HON0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of JAK family proteins, which play a crucial role in various cellular processes. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and responses .
Comparación Con Compuestos Similares
L3ZWN2HON0 can be compared with other similar compounds, such as pyridazine compounds and other pyrrolopyridine-structure compounds. These compounds share similar chemical structures and inhibitory activities but may differ in their specific molecular targets and pathways. The uniqueness of this compound lies in its specific inhibitory activity on JAK family proteins and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique chemical structure and inhibitory activity on JAK family proteins make it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
176223-33-9 |
|---|---|
Fórmula molecular |
C19H26N2O5S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O5S/c1-3-25-17-6-4-5-7-18(17)26-11-10-21-14(2)12-15-8-9-16(22)19(13-15)27(20,23)24/h4-9,13-14,21-22H,3,10-12H2,1-2H3,(H2,20,23,24)/t14-/m1/s1 |
Clave InChI |
UIDNSBDGPKUJHU-CQSZACIVSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
SMILES canónico |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


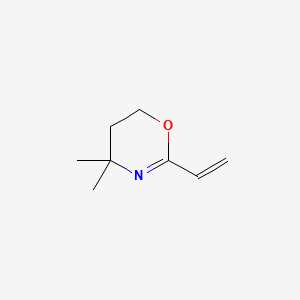
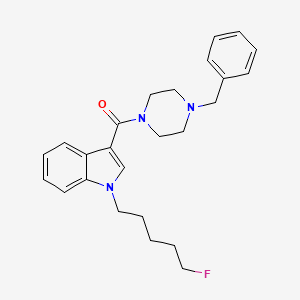




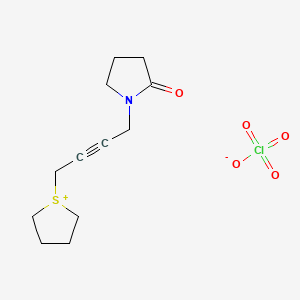
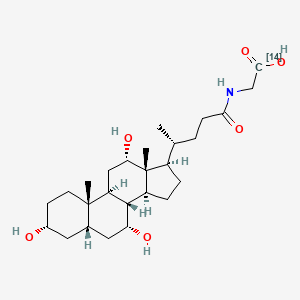
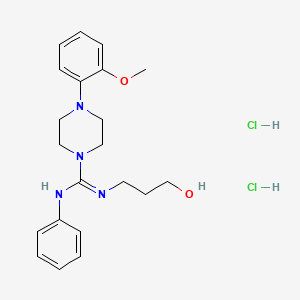


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
